![molecular formula C10H10Cl2N2O2 B13135480 2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] is a complex organic compound characterized by its unique spiro structure, which involves a dioxolane ring fused to a quinazoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining its chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its unique structure and potential biological activities suggest it could be a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]
- 2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]
Uniqueness
Compared to similar compounds, 2’,4’-Dichloro-7’,8’-dihydro-5’H-spiro[[1,3]dioxolane-2,6’-quinazoline] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10Cl2N2O2 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
2',4'-dichlorospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline] |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2 |
InChI-Schlüssel |
UXGGQQCZBGSEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=C1N=C(N=C3Cl)Cl)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
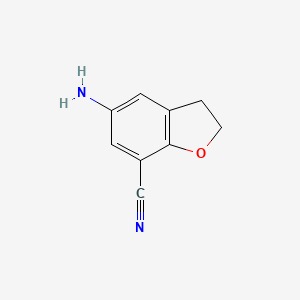
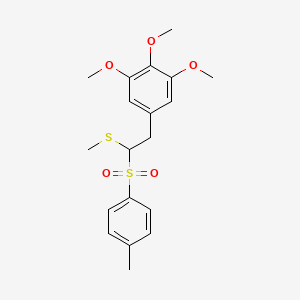
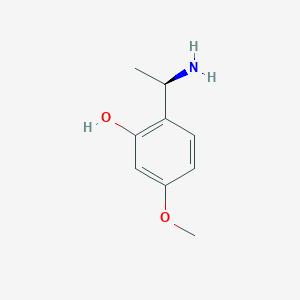
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
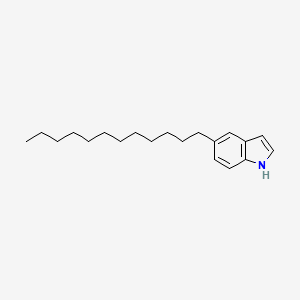
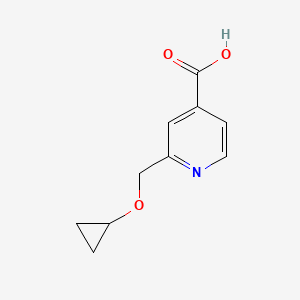
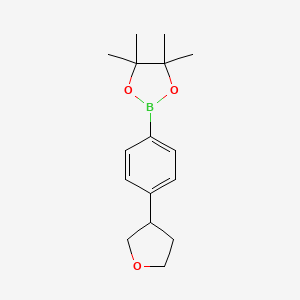
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
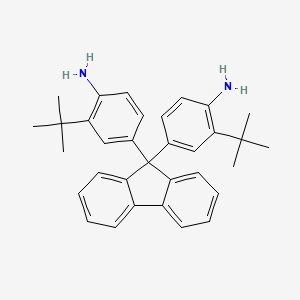
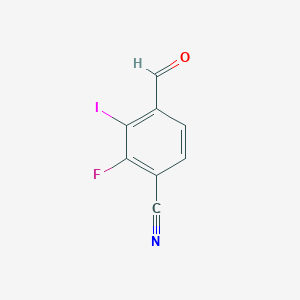
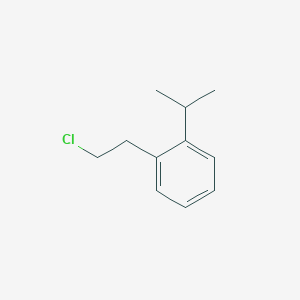
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
